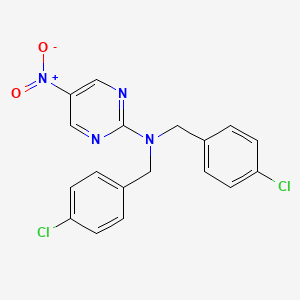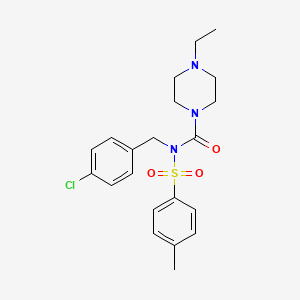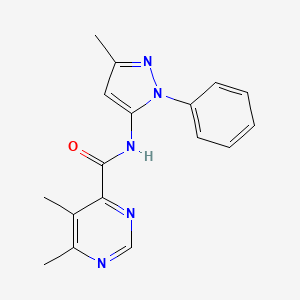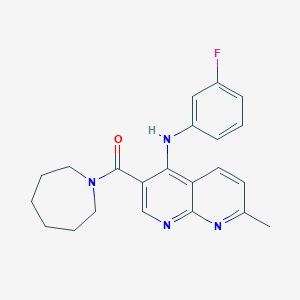
N-(4-Cyanothian-4-YL)-2,5-dimethylpyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Cyanothian-4-YL)-2,5-dimethylpyrazole-3-carboxamide, also known as CTZ, is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological effects. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
N-(4-Cyanothian-4-YL)-2,5-dimethylpyrazole-3-carboxamide and its derivatives are synthesized through various reactions involving cyanoacrylamides, hydrazine hydrate, and other reagents. These compounds have been structurally characterized using techniques such as elemental analysis, IR, MS, 1H-NMR, and 13C-NMR spectroscopy. The synthesis processes and characterization methods provide foundational knowledge for further exploration of these compounds in various scientific applications (Hassan, Hafez, & Osman, 2014).
Cytotoxicity and Antitumor Activity
Research has demonstrated that some newly synthesized 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives exhibit significant in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These findings highlight the potential therapeutic applications of these compounds in cancer treatment (Hassan, Hafez, & Osman, 2014). Additional studies have focused on the synthesis of novel pyrimidiopyrazole derivatives, revealing outstanding in vitro antitumor activity against HepG2 cell lines. Molecular docking and DFT studies have further elucidated the interaction mechanisms and structural stability of these compounds, suggesting their utility in developing new anticancer therapies (Fahim, Elshikh, & Darwish, 2019).
Antiviral Activity
In the realm of antiviral research, certain thiazole C-nucleosides synthesized from glycosyl cyanides have shown potential. These compounds were tested for their in vitro activity against various viruses, including type 1 herpes virus, type 3 parainfluenza virus, and type 13 rhinovirus. Some of these thiazole nucleosides demonstrated significant antiviral activity and were also found to inhibit guanine nucleotide biosynthesis, indicating their potential as antiviral agents (Srivastava, Pickering, Allen, Streeter, Campbell, Witkowski, Sidwell, & Robins, 1977).
Antibacterial Agents
Research on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones has uncovered a new class of promising antibacterial agents. These compounds have shown significant activity against bacteria such as Staphylococcus aureus and Bacillus subtilis. Notably, they exhibit this antibacterial efficacy at non-cytotoxic concentrations, making them potential candidates for antibacterial drug development (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).
Eigenschaften
IUPAC Name |
N-(4-cyanothian-4-yl)-2,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4OS/c1-9-7-10(16(2)15-9)11(17)14-12(8-13)3-5-18-6-4-12/h7H,3-6H2,1-2H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUJQDDNGKXDID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2(CCSCC2)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2362545.png)



![2,5-dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2362552.png)
![6-[[11-Carboxy-9,10-dihydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B2362554.png)


![4-(Tert-butyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B2362559.png)


![5-bromo-2-chloro-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2362564.png)
![N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2362565.png)

